BenchChemオンラインストアへようこそ!

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Medicinal Chemistry Protease Inhibitor Synthesis Scaffold Design

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2) is a bifunctional organic building block comprising a cyclohexane-1-carboxylic acid core linked via a urea-type bridge to a morpholine ring. With a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g/mol, the compound presents two hydrogen-bond donors, four hydrogen-bond acceptors, a calculated LogP of approximately 0.59, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.833), indicating substantial three-dimensional character.

Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
CAS No. 274685-72-2
Cat. No. B3120884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid
CAS274685-72-2
Molecular FormulaC12H20N2O4
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C(=O)O)NC(=O)N2CCOCC2
InChIInChI=1S/C12H20N2O4/c15-10(16)12(4-2-1-3-5-12)13-11(17)14-6-8-18-9-7-14/h1-9H2,(H,13,17)(H,15,16)
InChIKeyINVKIWHUBGJRQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2) – Procurement-Relevant Identity and Compound Class Baseline


1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2) is a bifunctional organic building block comprising a cyclohexane-1-carboxylic acid core linked via a urea-type bridge to a morpholine ring . With a molecular formula of C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g/mol, the compound presents two hydrogen-bond donors, four hydrogen-bond acceptors, a calculated LogP of approximately 0.59, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.833), indicating substantial three-dimensional character . It is categorized as a morpholine-containing carboxamide derivative and has been explicitly cited as a manufacturing intermediate in patent literature directed toward protease-inhibiting α-ketoamide compounds and cathepsin K inhibitors [1][2].

Why Generic Substitution Fails for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid – The Hidden Costs of Regioisomer and Functional-Group Interchange


Substituting this compound with a positional isomer such as the 2-substituted or 4-substituted morpholine-carbonyl cyclohexane carboxylic acid, or with the decarboxylated amine analog (CAS 1016857-95-6), is not functionally neutral. The 1,1-geminal substitution pattern at the cyclohexane ring places both the carboxylic acid and the morpholino-urea moiety at the same quaternary carbon, creating a sterically constrained orientation that is distinct from the 1,2- or 1,4-regioisomers . This geometry directly influences the spatial presentation of the acid handle for downstream conjugation and the conformational freedom of the morpholine ring, parameters that are critical when the compound serves as a peptidomimetic intermediate for protease inhibitor scaffolds [1]. Furthermore, the free carboxylic acid provides a reactive anchor for amide coupling or salt formation that the corresponding methyl ester (CAS 1435804-06-0) does not offer without an additional deprotection step, impacting both synthetic step count and overall yield in multi-step sequences .

Product-Specific Quantitative Differentiation Evidence for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2)


Regiochemical Differentiation: 1,1-Geminal vs. 1,2- and 1,4-Substituted Cyclohexane Carboxylic Acid Analogs

The compound features a unique 1,1-geminal substitution pattern (quaternary carbon bearing both the carboxylic acid and morpholino-urea groups) that is absent in the 2-substituted regioisomer (CAS 331947-26-3) and the 1,4-trans isomer. This geminal arrangement restricts rotational freedom and fixes the relative orientation of the acid and urea pharmacophores, a feature exploited in the design of peptidomimetic protease inhibitors where a kinked backbone geometry is required for active-site binding [1][2].

Medicinal Chemistry Protease Inhibitor Synthesis Scaffold Design

Free Carboxylic Acid vs. Methyl Ester: Synthetic Step-Count and Convergent Coupling Readiness

The target compound presents a free carboxylic acid (purity 95–98% ), enabling direct activation and coupling (e.g., HATU, EDC/HOBt) without a deprotection step. The methyl ester analog (CAS 1435804-06-0) requires saponification prior to use as a carboxylic acid building block, adding at minimum one synthetic step and an associated yield loss . In the context of the Seikagaku patent route, the free acid form is the direct precursor to the epoxycarboxamide intermediate, whereas the methyl ester would necessitate a hydrolysis step that could compromise the epoxide integrity [1].

Organic Synthesis Amide Coupling Building Block Efficiency

Documented Patent Pedigree as a Protease Inhibitor Intermediate vs. Unreferenced Structural Analogs

Unlike the decarboxylated amine analog (CAS 1016857-95-6) or the simple N-cyclohexylmorpholine-4-carboxamide, which lack explicit patent precedent as intermediates for protease inhibitors, the target compound is explicitly named and utilized in two independent patent families: US 6,117,870 (cathepsin K inhibitors, Fujirebio) [1] and US 2008/0058516 A1 (α-ketoamide protease inhibitors, Seikagaku) [2]. In US 6,117,870, 1-[N-(Morpholine-4-carbonyl)amino]cyclohexane carboxylic acid is listed as a key intermediate (Reference Example) for cyclic amide derivatives demonstrating cathepsin K inhibition, a validated target for osteoporosis and rheumatoid arthritis [1].

Cathepsin K Inhibition α-Ketoamide Protease Inhibitors Patent-Validated Intermediates

Physicochemical Property Differentiation: LogP, Fsp³, and Hydrogen-Bonding Capacity

The compound exhibits a calculated LogP of 0.59 and an Fsp³ value of 0.833 (Fluorochem datasheet ), placing it in a favorable region of drug-like chemical space—high three-dimensionality with moderate lipophilicity. By comparison, the decarboxylated amine analog (CAS 1016857-95-6, MW 212.29) is expected to have a higher LogP due to loss of the polar carboxylic acid, while the methyl ester analog (CAS 1435804-06-0) would show increased LogP and reduced H-bond donor count (1 vs. 2). The combination of two H-bond donors and four H-bond acceptors in the target compound provides a balanced polarity profile suitable for both aqueous solubility and passive membrane permeability, consistent with its intended use as a peptidomimetic intermediate .

Drug-likeness Physicochemical Profiling Lead Optimization

Optimal Procurement and Application Scenarios for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid (CAS 274685-72-2)


α-Ketoamide Protease Inhibitor Synthesis (Prolyl Endopeptidase and Related Serine/Cysteine Proteases)

The compound is positioned as the direct precursor to epoxycarboxamide and azide intermediates in the Seikagaku patent route (US 2008/0058516 A1) for α-ketoamide protease inhibitors [1]. The 1,1-geminal architecture provides the steric framework necessary for subsequent stereoselective epoxidation and azide displacement steps. Procuring this specific CAS number ensures fidelity to the published synthetic sequence, avoiding the need to re-optimize conditions for a regioisomeric or ester-protected analog.

Cathepsin K Inhibitor Lead Optimization (Osteoporosis and Rheumatoid Arthritis Programs)

As documented in US Patent 6,117,870, the compound serves as a Reference Example intermediate for cyclic amide derivatives with potent and selective cathepsin K inhibitory activity [2]. Cathepsin K is a clinically validated target for bone resorption disorders. The free carboxylic acid handle enables direct diversification into libraries of amide, ester, and hydroxamic acid derivatives for structure-activity relationship (SAR) exploration.

Peptidomimetic Scaffold Construction Requiring a Quaternary Amino Acid Surrogate

The quaternary carbon at C1, bearing both a carboxylic acid and a masked amine (morpholino-urea), mimics the backbone of α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib). This feature is valuable for designing protease-resistant peptide analogs where helical stabilization and metabolic stability are desired [3]. The morpholine ring additionally offers a tertiary amine site for further functionalization or solubility modulation, a capability not present in simpler cyclohexane-amino acid building blocks.

Fragment-Based Drug Discovery (FBDD) Library Design with High Fsp³ Character

With an Fsp³ of 0.833 and a molecular weight of 256.30 g/mol, the compound satisfies recommended fragment library criteria (MW < 300, high three-dimensionality) . Its balanced LogP (0.59) and dual H-bond donor/acceptor profile make it suitable for screening against a broad range of protein targets, particularly those with deep, polar active sites that favor sp³-rich fragments over planar aromatic scaffolds.

Quote Request

Request a Quote for 1-(Morpholine-4-carboxamido)cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.